molecular formula C14H11N3S B1347676 4-anilinoquinazoline-2(1H)-thione CAS No. 35696-83-4

4-anilinoquinazoline-2(1H)-thione

Cat. No.: B1347676
CAS No.: 35696-83-4
M. Wt: 253.32 g/mol
InChI Key: ADLSBRLSQMUINQ-UHFFFAOYSA-N
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Description

Context within Quinazoline (B50416) Chemistry and its Pharmacological Relevance

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of medicinal chemistry. nih.gov This scaffold is present in numerous natural alkaloids and synthetic compounds that exhibit a wide array of biological effects. nih.gov The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles.

The pharmacological importance of quinazolines is well-documented, with derivatives demonstrating activities such as:

Anticancer mdpi.comhilarispublisher.com

Antimicrobial nih.govnih.gov

Anti-inflammatory acs.org

Antiviral

Anticonvulsant

This broad spectrum of activity has cemented the quinazoline scaffold as a highly sought-after template in drug design and development.

Significance of the 4-Anilinoquinazoline (B1210976) Scaffold as a Lead Compound

The introduction of an anilino group at the 4-position of the quinazoline ring gives rise to the 4-anilinoquinazoline scaffold, a pharmacophore of immense significance, particularly in the realm of oncology. nih.gov This structural motif is a key feature of several clinically successful tyrosine kinase inhibitors (TKIs). nih.govnih.gov These drugs function by competitively binding to the ATP-binding site of protein kinases, thereby inhibiting the signaling pathways that drive tumor growth and proliferation. nih.gov

The anilino group plays a crucial role in the binding of these inhibitors to their target kinases, often forming critical hydrogen bond interactions within the enzyme's active site. nih.gov The flexibility to modify both the quinazoline and the anilino rings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making the 4-anilinoquinazoline scaffold a highly adaptable and valuable lead structure in the quest for novel kinase inhibitors. acs.orgnih.gov

Research Focus on Thione-Substituted Quinazoline Derivatives

The incorporation of a sulfur atom, in the form of a thione group (C=S), into the quinazoline nucleus has emerged as a promising strategy for the development of new bioactive molecules. The replacement of the more common carbonyl group (C=O) with a thione group can significantly alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule, potentially leading to novel biological activities or improved pharmacological profiles. acs.org

Research into thione-substituted quinazolines has revealed a range of interesting biological properties. For instance, various 2-thioxoquinazoline derivatives have been investigated for their:

Anticancer Activity: Some quinazoline derivatives bearing a thione moiety have demonstrated significant cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For example, certain 4-substituted phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thiones have shown inhibitory activity against breast cancer cell lines. researchgate.net

Antimicrobial Activity: Thione-containing quinazolines have also been explored for their potential as antimicrobial agents. nih.gov Studies have shown that some 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria. nih.gov

Anti-inflammatory and Analgesic Activity: A series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some compounds showing significant activity in preclinical models. acs.org

The exploration of 4-anilinoquinazoline-2(1H)-thione and its derivatives is a logical progression in this field, combining the well-established kinase-inhibiting potential of the 4-anilinoquinazoline scaffold with the unique chemical and biological attributes of the thione group. While specific, in-depth research on this compound itself is still emerging, the foundational knowledge from related thione-substituted quinazolines provides a strong rationale for its further investigation as a potential therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-anilino-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c18-14-16-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLSBRLSQMUINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357738
Record name 4-Anilinoquinazoline-2(1H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35696-83-4
Record name NSC75189
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Anilinoquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Anilinoquinazoline 2 1h Thione and Analogous Thio Quinazoline Structures

One-Pot Synthetic Approaches

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. These approaches combine multiple reaction steps into a single procedure without isolating intermediates.

The Biginelli reaction, a classic multicomponent reaction, traditionally yields 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). buet.ac.bdunito.it This concept has been adapted for the synthesis of fused pyrimidine (B1678525) systems like octahydroquinazolines. mdpi.commdpi.com In these Biginelli-like reactions, a cyclic β-dicarbonyl compound such as dimedone or cyclohexanedione reacts with an aldehyde and urea or thiourea. mdpi.commdpi.com

The reaction is typically catalyzed by Brønsted or Lewis acids and can often be performed under solvent-free conditions, for example, using a sulfonated-silica-coated cobalt ferrite (B1171679) magnetic nanoparticle catalyst at 80 °C. mdpi.com This method provides a straightforward route to complex heterocyclic structures in good yields. mdpi.com While not a direct synthesis of 4-anilinoquinazoline-2(1H)-thione itself, this methodology is fundamental for creating related quinazolinone and thione cores. mdpi.commdpi.com

Table 1: Examples of Biginelli-like Synthesis of Octahydroquinazoline Derivatives mdpi.com

Aldehyde Dicarbonyl Compound N-Source Catalyst Conditions Yield
Benzaldehyde Dimedone Urea MNPs-SiCoFe-SO₃H 80 °C, Solvent-free, 15 min 95%
4-Chlorobenzaldehyde Dimedone Urea MNPs-SiCoFe-SO₃H 80 °C, Solvent-free, 20 min 92%
Benzaldehyde Dimedone Thiourea MNPs-SiCoFe-SO₃H 80 °C, Solvent-free, 30 min 90%

A direct and efficient method for synthesizing 4-(phenylamino)quinazoline-2(1H)-thiones involves the base-mediated condensation of anthranilonitrile with various phenylisothiocyanates. researchgate.netnih.gov This reaction can be effectively carried out in green solvents derived from biomass, such as eucalyptol (B1671775). researchgate.netnih.gov The process is believed to proceed through a base-catalyzed 1,3-exoannular rearrangement. researchgate.net Although the reactions may require longer times to achieve optimal yields, the products can often be isolated by simple filtration, which minimizes waste and aligns with principles of sustainable chemistry. researchgate.netnih.gov

Another approach involves a transition-metal-free, base-promoted SNAr (nucleophilic aromatic substitution) reaction of ortho-fluorobenzamides with amides, followed by cyclization to form the quinazolin-4-one ring. nih.gov This one-pot protocol, using a base like Cs₂CO₃ in DMSO, is versatile for producing both 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.gov

Table 2: Synthesis of 4-(Arylamino)quinazoline-2(1H)-thiones in Eucalyptol researchgate.net

Phenylisothiocyanate Substituent Reaction Time Yield
None 4 days 84%
4-Chloro 2 days 85%
4-Fluoro 2 days 82%

Multi-Step Synthetic Strategies

Multi-step syntheses allow for the construction of more complex and specifically functionalized quinazoline (B50416) derivatives through a sequence of controlled reactions.

Carbon disulfide (CS₂) is a key reagent for introducing the thione functionality into the quinazoline ring system. In one notable strategy, 4-hydrazinoquinazoline (B1199610) is reacted with carbon disulfide. researchgate.netresearchgate.net This reaction, when conducted in the presence of potassium hydroxide, produces a potassium salt intermediate that can undergo dehydrative cyclization with hydrazine (B178648) hydrate (B1144303) to yield a 4-amino-4H-1,2,4-triazole-3-thiol derivative fused to the quinazoline core. researchgate.net Alternatively, reacting 4-hydrazinoquinazoline with CS₂ can lead to the formation of a 2-thio mdpi.comresearchgate.netsioc-journal.cntriazolo[1,5-c]quinazoline system via a Dimroth-like rearrangement. researchgate.net These methods highlight the utility of carbon disulfide in building complex heterocyclic systems incorporating a thio-functionalized quinazoline moiety. researchgate.netresearchgate.net

Tandem reactions involving reductive amination and the Staudinger-Aza-Wittig reaction provide a powerful pathway to the quinazoline nucleus. sioc-journal.cnnih.gov A one-pot, three-step synthesis has been developed that begins with the reductive amination of o-azidebenzaldehydes with various amines (aromatic, benzyl, or aliphatic). sioc-journal.cn This is followed by N-acylation and an intramolecular Staudinger/aza-Wittig sequence to furnish 3,4-dihydroquinazolines. sioc-journal.cn The Aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl compound, is widely used for synthesizing N-heterocycles under mild conditions. nih.govujpronline.com Catalytic versions of this reaction have been developed to improve efficiency and reduce waste. ujpronline.comnih.gov This sequence is a versatile method for assembling the core quinazoline structure, which can then be further modified.

Benzimidamide and its derivatives are crucial building blocks in quinazoline synthesis. A copper-catalyzed Ullmann condensation of amidine hydrochlorides with ortho-iodobenzaldehydes offers a ligand-free method for producing highly functionalized quinazolines. nih.govnih.gov This reaction proceeds smoothly with various substituted benzamidine (B55565) hydrochlorides. nih.gov In a similar vein, a one-pot tandem reaction between 1-(2-halophenyl)methanamines and amidines, catalyzed by CuBr, yields substituted quinazolines through sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. nih.gov Furthermore, N-phenyl-benzimidamides can react with formaldehyde (B43269) sources like polyoxymethylene under transition-metal-free conditions to afford quinazoline scaffolds. nih.gov These methods demonstrate the versatility of benzimidamide derivatives as key nucleophiles for constructing the quinazoline ring. nih.govnih.gov

Reaction Conditions and Catalytic Systems

Mild and Catalyst-Free Conditions

A notable and environmentally conscious approach to synthesizing this compound involves the direct reaction of an anthranilonitrile with an appropriate isothiocyanate without the need for a catalyst. This method aligns with the principles of green chemistry by minimizing hazardous reagents and simplifying product purification.

One such reported synthesis involves the reaction between anthranilonitrile and phenyl isothiocyanate. nih.gov The reaction proceeds efficiently in green solvents derived from biomass, such as eucalyptol. nih.gov Although the reaction times can be lengthy to achieve optimal yields, the desired product, 4-(phenylamino)quinazoline-2(1H)-thione, can often be isolated in high purity by simple filtration. nih.gov This avoids the need for extensive purification on silica (B1680970) gel columns, reducing solvent waste and preserving atom economy. nih.gov The general reaction is depicted below:

Scheme 1: Catalyst-Free Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Reaction of anthranilonitrile with phenyl isothiocyanate to form this compound.

A catalyst-free reaction where anthranilonitrile reacts with phenyl isothiocyanate in a green solvent like eucalyptol to yield the target compound.

The reaction conditions can be optimized by adjusting the solvent and temperature. For instance, using eucalyptol as a solvent at 130 °C has been shown to produce good yields. nih.gov

Below is a table summarizing the research findings for this methodology.

Starting Material 1Starting Material 2SolventTemperature (°C)Reaction TimeYield (%)
AnthranilonitrilePhenyl isothiocyanateEucalyptol130LongGood
AnthranilonitrilePhenyl isothiocyanateSabinene130LongLower than Eucalyptol

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various quinazoline derivatives, including 2-thioxoquinazolines. nih.gov

An efficient microwave-assisted method for preparing 2-thioxoquinazolinones involves the reaction of a substituted methyl anthranilate with various isothiocyanates. nih.gov The reaction is typically conducted in a solvent mixture like DMSO/H₂O without the need for a catalyst or base. nih.gov Microwave irradiation significantly reduces the reaction time, making this approach highly suitable for creating a library of diverse compounds for drug discovery purposes. nih.gov The use of microwave heating provides efficient internal heating of the polar molecules in the reaction mixture, which accounts for the dramatic rate enhancement. researchgate.netmdpi.com

Scheme 2: Microwave-Assisted Synthesis of 2-Thioxoquinazolines Microwave-assisted reaction of methyl anthranilate with isothiocyanate.

A rapid, microwave-assisted reaction where substituted methyl anthranilate reacts with an isothiocyanate to form the 2-thioxoquinazoline core.

The table below presents data on the advantages of microwave-assisted synthesis for related quinazolinone compounds, which illustrates the general benefits of this technique.

MethodReaction TimeYield (%)Reference
Microwave Irradiation10-20 min66-97% researchgate.net
Conventional Heating3-6 h48-89% researchgate.net

Use of Specific Reagents (e.g., P₂S₅, P₄S₁₀/Al₂O₃)

A common and robust method for synthesizing thio-quinazolines involves a two-step process: first, the synthesis of the corresponding oxygen analogue, 4-anilinoquinazoline-2(1H)-one, followed by a thionation reaction to convert the carbonyl group (C=O) into a thiocarbonyl group (C=S). This thionation step is critical and is often accomplished using specific phosphorus-sulfur reagents.

Phosphorus pentasulfide (P₂S₅ or its dimeric form P₄S₁₀) is a classical and powerful thionating agent. researchgate.netresearchgate.net However, its reactivity can be enhanced, and side reactions can be minimized by using it in combination with other materials. One such effective combination is P₄S₁₀ supported on alumina (B75360) (Al₂O₃). researchgate.net This solid-supported reagent provides a convenient and efficient method for the thionation of amides and lactams to their corresponding thio-derivatives. researchgate.net

Another improved reagent system is the combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO). nih.gov This mixture is highly effective for converting amides, lactams, and ketones to their thiono forms, often providing yields that are comparable or superior to those obtained with other thionating agents like Lawesson's reagent. nih.gov A key advantage of this method is the simplification of the workup procedure, as the reagent-derived byproducts can be removed by a simple hydrolytic wash or filtration through silica gel, avoiding the need for extensive chromatography. nih.gov

Scheme 3: Thionation of a Quinazolinone using P₄S₁₀ Thionation of 4-anilinoquinazoline-2(1H)-one to its thio-derivative.

The conversion of the carbonyl group of 4-anilinoquinazoline-2(1H)-one to a thiocarbonyl group using a thionating agent like P₄S₁₀/Al₂O₃.

Thionating ReagentKey AdvantagesSubstratesReference
P₄S₁₀/Al₂O₃Simple, convenient method for thionation.Ketones, Amides researchgate.net
P₄S₁₀/HMDOHigh yields, simple hydrolytic or filtration workup.Esters, Lactones, Amides, Lactams, Ketones nih.gov
P₂S₅-Py₂ complexGood yields, easy purification via filtration.α-formamido ketones scholaris.ca

Molecular Structure and Conformational Analysis of 4 Anilinoquinazoline 2 1h Thione Derivatives

Crystallographic Investigations of Quinazoline (B50416) Scaffolds

For instance, the crystal structure of 2-ethylquinazoline-4(3H)-thione reveals an almost planar quinazoline-4-thione ring system. In the crystal lattice, pairs of molecules are linked by N—H···S hydrogen bonds, forming centrosymmetric dimers. These dimers then stack in a herringbone arrangement, creating layers within the crystal. This highlights the importance of hydrogen bonding and π-π stacking interactions in the solid-state organization of such molecules. It is reasonable to infer that the 4-anilinoquinazoline-2(1H)-thione would also exhibit a largely planar quinazoline core with the aniline (B41778) ring likely twisted out of the plane of the quinazoline ring to minimize steric hindrance. The presence of the N-H and C=S groups would facilitate the formation of strong intermolecular hydrogen bonds, similar to those observed in the 2-ethyl derivative.

Computational Spectroscopic Studies (e.g., TD-DFT)

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the electronic structure and spectroscopic properties of molecules that may be difficult to study experimentally. These methods can predict molecular geometries, vibrational frequencies, and electronic absorption spectra with a high degree of accuracy.

TD-DFT calculations have been employed to simulate the UV-visible absorption spectra of 4-anilinoquinazoline (B1210976) derivatives. For example, a recent computational study on halogen-substituted 4-anilinoquinazoline tyrosine kinase inhibitors calculated the UV-Vis spectra in a DMSO solvent. nih.gov The results indicated that more potent inhibitors tended to have shorter maximum absorption wavelengths (λmax), exhibiting a blueshift. For instance, the bromine-substituted derivative showed a λmax at 326.71 nm, while the unsubstituted parent compound had a λmax of 333.17 nm. nih.gov These computational insights are invaluable for correlating structural features with spectroscopic properties and biological activity.

Structural Elucidation and Characterization Techniques

A combination of spectroscopic techniques is essential for the comprehensive structural characterization of this compound and its derivatives in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹³C NMR spectra are equally informative. The carbon atom of the thiocarbonyl group (C=S) in this compound is expected to resonate at a characteristic downfield chemical shift, typically in the range of 175-185 ppm. The other carbon atoms of the quinazoline and aniline rings will have chemical shifts that are dependent on their electronic environment. For instance, in a series of 2-phenylquinolin-4(1H)-one derivatives, the carbonyl carbon (C=O) appears around 176 ppm, and the other aromatic carbons are observed between 107 and 150 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Phenylquinolin-4(1H)-one Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
NH11.72 (s)-
Quinolinone H/C8.10 (dd), 7.77 (d), 7.67 (m), 7.34 (t), 6.34 (s)176.92, 149.98, 140.50, 131.80, 124.86, 124.71, 123.24, 118.71, 107.32
Phenyl H/C7.83 (dd), 7.58 (m)134.21, 130.44, 128.99, 127.41

Data is for 2-phenylquinolin-4(1H)-one and is intended to be representative of a similar scaffold. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=S, and C=N functional groups.

The N-H stretching vibration typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is usually found in the range of 1050-1250 cm⁻¹, although its position can be influenced by coupling with other vibrations. The C=N stretching vibration of the quinazoline ring would be expected to appear in the 1620-1680 cm⁻¹ region. For comparison, in a series of 4-anilinoquinazoline derivatives, a characteristic N-H aniline stretch was observed around 3410 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (stretch)3100 - 3400
C-H (aromatic stretch)3000 - 3100
C=N (stretch)1620 - 1680
C=C (aromatic stretch)1450 - 1600
C=S (stretch)1050 - 1250

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In conjunction with liquid chromatography (LC-MS), it is also used to identify compounds in complex mixtures.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. For example, a 2-phenylquinolin-4(1H)-one derivative with the molecular formula C₁₅H₁₂NO showed a [M+H]⁺ ion at m/z 222.0917 in its HRMS spectrum, which is very close to the calculated value of 222.0914. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of 4-anilinoquinazoline derivatives often involves cleavage of the bonds connecting the aniline ring to the quinazoline core, as well as fragmentation of the quinazoline ring itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π-π* transitions within the aromatic quinazoline and aniline rings, as well as n-π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms.

As mentioned in the computational studies section, the position of the absorption maxima (λmax) is sensitive to the substitution pattern on the aromatic rings. nih.gov These experimental observations can be correlated with TD-DFT calculations to gain a deeper understanding of the electronic structure of these molecules. For some N-substituted thiourea (B124793) derivatives, which contain a similar chromophore, significant effects on the λmax of absorption bands were observed upon isomerization.

Influence of Substituents on Three-Dimensional Conformation

Research comparing 4-anilinoquinolines with 4-anilinoquinazolines has shed light on the conformational flexibility of these scaffolds. In 4-anilinoquinolines, the hydrogen atom at the C3 position of the quinoline (B57606) ring imposes a greater steric hindrance, which restricts the torsion angle with the aniline group. In contrast, the nitrogen atom at the N3 position in the quinazoline ring offers more conformational freedom, allowing for a wider range of torsion angles, from nearly planar to angles of up to 60°. nih.gov This inherent flexibility in the 4-anilinoquinazoline backbone is a key aspect of its ability to adapt to different biological receptors.

While specific crystallographic data for a wide range of substituted this compound derivatives is not extensively available in the literature, the principles of steric and electronic effects of substituents can be used to predict their influence on the molecule's conformation.

Steric Effects:

Bulky substituents on either the anilino or the quinazoline ring can significantly impact the preferred conformation.

Substituents on the Anilino Ring: Ortho-substituents on the anilino ring are expected to have the most pronounced effect on the torsion angle. A large group at the ortho position will clash with the quinazoline ring, forcing the anilino ring to twist out of the plane of the quinazoline core to alleviate the steric strain. This can lead to a significant increase in the dihedral angle between the two rings.

Substituents on the Quinazoline Ring: Substituents at the C5 position of the quinazoline ring can also influence the conformation by interacting with the anilino ring.

Electronic Effects:

The electronic nature of the substituents can also play a role in the conformational preferences, primarily through their influence on bond lengths and angles within the rings, and potentially through intramolecular interactions. For instance, hydrogen bonding between a substituent on the anilino ring and the N1 or N3 atoms of the quinazoline ring could favor a more planar conformation.

The table below illustrates the theoretical influence of different substituents on the dihedral angle between the anilino and quinazoline rings. It is important to note that these are generalized predictions based on chemical principles, and actual values would require experimental determination or high-level computational studies.

Substituent PositionSubstituent TypePredicted Effect on Anilino-Quinazoline Dihedral AngleRationale
ortho-AnilinoBulky alkyl (e.g., -C(CH₃)₃)IncreaseSignificant steric hindrance with the quinazoline ring.
ortho-AnilinoSmall (e.g., -F)Minor IncreaseMinimal steric clash.
meta-AnilinoAnyMinimalLess direct steric interaction with the quinazoline ring.
para-AnilinoAnyMinimalNo direct steric interaction with the quinazoline ring.
C5-QuinazolineBulky alkylIncreaseSteric repulsion with the anilino ring.

Influence of the Thione Group:

Structure Activity Relationship Sar Studies of 4 Anilinoquinazoline 2 1h Thione Derivatives

Importance of the 4-Anilino Moiety for Biological Activities

The 4-anilino moiety is an essential structural feature for the biological activity of this class of compounds. nih.gov It plays a critical role in the binding of these molecules to their biological targets, often through interactions with the ATP-binding site of kinases. nih.gov The presence of the aniline (B41778) group, particularly with specific substitutions, is a key determinant of the inhibitory potency. nih.gov

Research has consistently shown that the quinazoline (B50416) moiety alone is insufficient for significant activity and that the anilino side chain is absolutely required. nih.gov The interaction between the anilino group and the target protein often involves hydrogen bonds and hydrophobic interactions, which stabilize the drug-receptor complex. nih.gov Modifications to the anilino ring can dramatically alter the biological profile of the entire molecule, highlighting its central role in the SAR of 4-anilinoquinazoline (B1210976) derivatives. researchgate.net

Role of the Thione Group (Sulphur Atom) at the 2-Position

The substitution at the 2-position of the quinazoline ring significantly influences the compound's biological effects. The presence of a thione group (a sulfur atom double-bonded to the carbon at the 2-position) has been shown to enhance the antiproliferative activity of certain quinazoline derivatives. nih.gov

In comparative studies, the conversion of a quinazolin-4(3H)-one derivative to its corresponding quinazolin-4(3H)-thione counterpart led to a notable increase in activity against cancer cell lines. nih.gov For instance, the transformation of 2-pentylquinazolin-4(3H)-one to 2-pentylquinazoline-4(3H)-thione enhanced its antiproliferative effects. nih.gov A similar enhancement was observed when 3-amino-2-pentylquinazolin-4(3H)-one was converted to 3-amino-2-pentylquinazoline-4(3H)-thione. nih.gov This suggests that the sulfur atom at the 2-position can be a key contributor to the biological potency of these compounds.

Effect of Substituents on the Quinazoline Ring

Substituents on the quinazoline ring itself have a profound impact on the potency of 4-anilinoquinazoline derivatives. nih.gov Strategic modifications at various positions of this ring system can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The introduction of electron-donating groups at the 6 and 7-positions of the quinazoline ring is a well-established strategy for enhancing biological activity. nih.gov These groups can increase the electron density of the quinazoline ring system, which may strengthen the binding affinity of the molecule to its target. nih.gov

Specifically, methoxy (B1213986) groups at these positions have been shown to be particularly favorable. nih.gov For example, the 6,7-dimethoxy derivative of a 4-anilinoquinazoline was identified as a highly potent inhibitor of the epidermal growth factor receptor (EGFR). nih.gov The presence of these electron-donating substituents is thought to enhance the binding of the N1 and N3 atoms of the quinazoline core to the target protein. nih.gov SAR studies have also indicated that the quinazoline ring can tolerate bulky substituents at these positions. nih.gov

Beyond the 6- and 7-positions, other substitutions on the quinazoline ring can also modulate biological potency. For example, placing a nitro group at the C-6 position has been found to increase activity in some contexts. nih.gov The nature and position of these substituents are critical, and even small changes can lead to significant differences in biological effect. nih.gov

Studies have explored a wide range of substituents at various positions to optimize activity. nih.gov For instance, the introduction of basic side chains at the C-7 position has led to the development of potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. nih.gov These findings underscore the importance of a comprehensive understanding of the SAR at the quinazoline core for the rational design of new derivatives.

Influence of Substituents on the Anilino Moiety

The anilino moiety is a key pharmacophore, and substituents on this ring system play a crucial role in determining the potency and selectivity of 4-anilinoquinazoline derivatives.

The substitution pattern on the anilino ring is a critical determinant of biological activity. nih.gov Research has shown a preference for small, lipophilic (fat-soluble) groups at the 3'-position (meta-position) of the anilino ring for potent inhibitory activity. nih.gov This preference is likely due to the specific hydrophobic pocket in the ATP-binding site of target kinases that accommodates this part of the molecule.

Examples of favored substituents at this position include small alkyl or haloalkyl groups. nih.gov The size and lipophilicity of the substituent are key factors, with larger or more polar groups often leading to a decrease in potency. This highlights the precise structural requirements for optimal interaction with the target enzyme.

Halogen Substitution and its Effect on Potency

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) at various positions of the 4-anilinoquinazoline scaffold has been a key strategy in modulating the biological potency of this class of compounds, particularly as inhibitors of the epidermal growth factor receptor (EGFR). Research into the structure-activity relationships of these derivatives has shown that both the type of halogen and its position on the anilino-phenyl ring are critical determinants of efficacy. nih.gov

A computational study investigating halogen substitutions (H, F, Cl, Br, I) at the C3'-position of the anilino ring found that these modifications lead to significant changes in electronic properties, which in turn affect the molecule's interaction with the EGFR binding site. nih.govdntb.gov.ua Notably, the substitution of a bromine atom at the C3' position resulted in superior potency in inhibiting EGFR compared to other halogens or an unsubstituted ring. nih.gov This suggests that the specific electronic and steric properties of bromine at this position are highly favorable for activity.

Further analysis has shown a correlation between the potency of these halogenated compounds and their physicochemical properties. For instance, the more potent chloro and bromo-substituted derivatives exhibit higher dipole moments (greater than 8.0 Debye) compared to other halogenated counterparts. nih.govdntb.gov.ua This increased dipole moment can enhance interactions within the EGFR binding pocket. QSAR studies have also identified descriptors such as "Bromine count" and "Chlorine count" as being major contributors to the activity of these compounds, underscoring the importance of these specific halogens in predictive models of potency. chalcogen.roresearchgate.net

The following table summarizes the impact of halogen substitution on the potency of 4-anilinoquinazoline derivatives based on computational and experimental findings.

Substituent (at C3'-anilino)Relative PotencyKey Observations
Bromine (Br) HighOften demonstrates superior inhibitory potency against EGFR. nih.gov
Chlorine (Cl) HighExhibits a significantly high dipole moment, correlating with potency. nih.govdntb.gov.ua
Fluorine (F) ModerateInduces noticeable alterations in electronic properties. nih.govdntb.gov.ua
Iodine (I) ModerateInduces noticeable alterations in electronic properties. nih.govdntb.gov.ua
Hydrogen (H) LowGenerally serves as a baseline for comparison, showing lower potency. nih.gov

This table is a qualitative summary based on trends reported in the cited literature. Actual potency can vary depending on the specific assay and other substitutions on the quinazoline ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively used to establish a mathematical correlation between the chemical structure of 4-anilinoquinazoline derivatives and their biological activity. nih.govmdpi.comresearchgate.net This approach allows researchers to predict the activity of novel compounds and to understand the key physicochemical properties that govern their efficacy. nih.govresearchgate.net For the 4-anilinoquinazoline series, QSAR studies have been instrumental in designing potent anticancer agents by identifying essential structural, electronic, and topological features. nih.gov

The process involves calculating a wide range of molecular descriptors for a series of compounds and then using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to build a predictive model. chalcogen.ronih.gov These models are rigorously validated to ensure their predictive power. chalcogen.roresearchgate.net Successful QSAR models for 4-anilinoquinazoline derivatives have shown high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and reliability. chalcogen.ronih.gov

Correlation with Electronic Descriptors (e.g., HOMO-LUMO Energy, Dipole Moment)

The biological activity of 4-anilinoquinazoline derivatives is strongly influenced by their electronic properties. QSAR studies have successfully correlated various electronic descriptors with the potency of these compounds. nih.govnih.gov

Dipole Moment: A significant correlation has been established between the dipole moment of halogen-substituted 4-anilinoquinazolines and their drug potency. nih.govdntb.gov.ua Computational studies have revealed that derivatives with higher potency, such as those substituted with chlorine or bromine at the C3'-anilino position, possess notably higher dipole moments. nih.govdntb.gov.ua This suggests that a greater dipole moment may facilitate stronger interactions with the target protein, such as the EGFR. nih.gov

HOMO-LUMO Energy: While direct mention of HOMO-LUMO energies for 4-anilinoquinazoline-2(1H)-thione is limited in the provided results, the general approach in QSAR involves calculating a variety of quantum chemical descriptors. The absorption profile in the UV-Vis spectrum, which is related to the transition between occupied (like HOMO) and virtual (like LUMO) molecular orbitals, has been correlated with potency. nih.govdntb.gov.ua For instance, more potent derivatives tend to have shorter absorption wavelengths, indicating a relationship between the electronic transition energies and biological activity. nih.gov

Other Electronic and Thermodynamic Descriptors: QSAR models for this class of compounds have incorporated a variety of descriptors that encode different facets of the molecular structure. nih.gov These include:

Electronic Descriptors: Parameters that describe the electronic distribution in the molecule. nih.gov

Thermodynamic Descriptors: Properties related to the energy of the molecule. nih.gov

Electro-topological State Indices: These descriptors relate the electronic properties to the topology of the molecule and have been identified as major contributing factors to activity. chalcogen.ro

Electrostatic Fields: In 3D-QSAR studies, electrostatic effects have been shown to be a dominant factor in determining the binding affinities of these compounds. nih.govnih.gov

Predictive Models for Biological Activity

A primary goal of QSAR modeling is the development of predictive models that can forecast the biological activity of new, untested compounds. researchgate.net For 4-anilinoquinazoline derivatives, various robust predictive models have been successfully constructed. chalcogen.ronih.gov These models are built using a "training set" of molecules with known activities and are then validated using an external "test set" to evaluate their predictive power. chalcogen.ro

Different statistical methods are employed to generate these models:

Multiple Linear Regression (MLR): This method has yielded QSAR models with high correlation coefficients (r² > 0.8) for predicting the anticancer activity of 4-anilinoquinazoline derivatives. chalcogen.ronih.gov

Principal Component Regression (PCR) and Partial Least Squares (PLS): These methods are also used to develop predictive models and have demonstrated good internal and external validation metrics. chalcogen.ronih.gov

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA): This 3D-QSAR approach has been used to develop models that show how electrostatic and steric fields around the molecule influence its activity, providing a three-dimensional guide for designing new derivatives. nih.gov

The predictive ability of these models is often assessed by the "predictive r²" value for the external test set. chalcogen.roresearchgate.net Models with high predictive r² values are considered reliable for screening virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted potency, thereby accelerating the drug discovery process. nih.govmdpi.com

Molecular Interactions and Binding Mechanisms

Ligand-Protein Binding Site Interactions

The inhibitory action of the 4-anilinoquinazoline (B1210976) scaffold is primarily achieved through its interaction with the intracellular domain of protein kinases, particularly within the region that binds adenosine (B11128) triphosphate (ATP).

Derivatives of 4-anilinoquinazoline are established as competitive inhibitors at the ATP binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These compounds function as ATP mimetics; their structural features allow them to occupy the space normally taken by ATP, thereby blocking the kinase's ability to transfer a phosphate (B84403) group to its substrate. waocp.org This competitive inhibition prevents the autophosphorylation of the receptor and halts the subsequent signal transduction pathways that contribute to cell proliferation. nih.govwaocp.org The quinazoline (B50416) portion of the molecule is considered essential for this activity, and modifications to this core structure can significantly alter its inhibitory potency. nih.gov Research has focused on designing these derivatives to occupy both the ATP binding pocket and adjacent allosteric sites to overcome resistance mechanisms. nih.gov

The stability and specificity of the binding between the 4-anilinoquinazoline core and its target kinase are heavily reliant on a network of hydrogen bonds.

The 4-anilinoquinazoline scaffold orients itself within the ATP binding site to form crucial hydrogen bonds with the "hinge" region of the kinase domain. A pivotal interaction occurs between the nitrogen atom at position 1 (N1) of the quinazoline ring and the backbone amide of a key methionine residue (such as Met796 or Met769) in the hinge region. researchgate.netresearchgate.net Additionally, the hydrogen atom on the anilino linker (N-H) typically acts as a hydrogen bond donor, often interacting with the carboxyl group of the same methionine residue's side chain. researchgate.net These hydrogen bonds are fundamental in anchoring the inhibitor to the enzyme, a critical factor for potent inhibition.

Molecular docking and crystallographic studies have identified several key amino acid residues within the kinase binding site that interact with 4-anilinoquinazoline-based inhibitors. While interactions can vary depending on the specific derivative and the target kinase, a general pattern has emerged. The methionine residue in the hinge region is a consistent interaction partner. For instance, in one crystal structure of EGFR, a hydrogen bond is formed between the ligand's amide nitrogen donor and the carboxyl group of Met769. researchgate.net Other studies on related compounds have highlighted interactions with residues such as Cys919 and Thr916. researchgate.net

The table below summarizes the documented interactions for the general class of 4-anilinoquinazolines.

Amino Acid ResidueDocumented Interaction with 4-Anilinoquinazoline Scaffold
Met769 / Met796 Forms a critical hydrogen bond with the quinazoline N1 atom and the anilino N-H group. researchgate.netresearchgate.net
Cys919 Forms a hydrogen bond with the quinazoline N1 atom in certain kinase targets. researchgate.net
Thr916 Can form hydrogen bonds with the inhibitor. researchgate.net
Asp776 No specific interaction data available in the provided search results.
Cys773 No specific interaction data available in the provided search results.
Pro770 No specific interaction data available in the provided search results.
Arg483 No specific interaction data available in the provided search results.
Tyr525 No specific interaction data available in the provided search results.
Phe478 No specific interaction data available in the provided search results.

Substituents on the quinazoline ring significantly modulate the binding affinity and potency of these inhibitors. Electron-donating groups, such as dimethoxy groups at the C-6 and C-7 positions, are favored as they can enhance inhibitory activity. nih.gov The 6,7-dimethoxy derivative, for example, is a highly potent analogue. nih.gov These substituents influence the electronic properties of the quinazoline scaffold, which can in turn strengthen the crucial hydrogen bonding interactions within the ATP binding site. nih.gov While these alkoxy groups may not always form direct hydrogen bonds themselves, their electronic influence on the core structure is a key aspect of structure-activity relationships for this class of compounds. nih.gov

Allosteric Site Binding

While the primary mechanism of action for most 4-anilinoquinazoline inhibitors involves the ATP-binding pocket, recent research has explored the potential of engaging allosteric sites to overcome drug resistance. Epidermal Growth Factor Receptor (EGFR) is a primary target for these inhibitors in cancer therapy; however, mutations like the tertiary C797S mutation can confer resistance to third-generation inhibitors by preventing the crucial covalent bond formation at the ATP site. nih.gov

To counter this, a series of 4-anilinoquinazoline derivatives have been engineered to simultaneously occupy the ATP binding pocket and a nearby allosteric site. nih.gov This dual-site occupancy strategy creates novel and effective EGFR-C797S inhibitors. One such derivative, compound 14d , has demonstrated significant inhibitory activity against EGFR with the C797S resistance mutation, both in vitro and in vivo. nih.gov This approach highlights the therapeutic potential of designing inhibitors that span both the traditional active site and an adjacent allosteric pocket to tackle acquired drug resistance. nih.gov

CompoundTargetBinding MechanismReference
14d (a 4-anilinoquinazoline derivative)EGFR19del/T790M/C797SSpans ATP binding pocket and allosteric site nih.gov

Mechanisms of Enzyme Inhibition

The inhibitory power of the 4-anilinoquinazoline scaffold is primarily achieved through direct interference with the enzymatic activity of protein kinases.

The predominant mechanism by which 4-anilinoquinazoline compounds inhibit protein kinases is through competitive inhibition at the adenosine triphosphate (ATP) binding site. nih.govresearchgate.net These small molecules are designed to mimic the binding of ATP, the natural substrate for kinases. By occupying this pocket, they prevent the kinase from binding ATP and subsequently transferring a phosphate group to its substrate, thereby blocking the signal transduction pathway. nih.gov

X-ray crystallography studies have provided detailed insights into this binding mode. For instance, when bound to cyclin-dependent kinase 2 (CDK2) and p38 kinase, the 4-anilinoquinazoline inhibitor orients its quinazoline ring system along the peptide strand that connects the two domains of the enzyme. nih.gov The anilino group projects into a hydrophobic pocket within the protein's interior. nih.gov Key interactions that stabilize this binding include a hydrogen bond between the N1 nitrogen of the quinazoline ring and a backbone NH group of an amino acid in the hinge region of the kinase (e.g., Leu-83 in CDK2, Met-109 in p38). nih.gov This fundamental interaction is a hallmark of the 4-anilinoquinazoline scaffold's binding to the ATP pocket of various kinases. nih.govfrontiersin.orgplos.org

To enhance potency and duration of action, some 4-anilinoquinazoline derivatives have been designed as irreversible inhibitors. This is often achieved by incorporating a reactive group that can form a covalent bond with a specific amino acid residue within the ATP binding site. The C797 residue in EGFR is a common target for such irreversible binding. nih.gov The loss of this covalent interaction due to the C797S mutation is a known mechanism of resistance to third-generation EGFR inhibitors. nih.gov

Researchers have also explored novel strategies for prolonged or irreversible inhibition. One approach involved creating boron-conjugated 4-anilinoquinazoline derivatives. rsc.org A specific compound, 7d , demonstrated time-dependent, irreversible inhibition of EGFR tyrosine kinase. rsc.org Docking simulations suggest that the boronic acid moiety of this compound forms a covalent B-O bond with the amino acid Asp800, in addition to forming hydrogen bonds with Asp800 and Cys797. rsc.org This covalent interaction likely accounts for the prolonged inhibitory effect on the enzyme. rsc.org

Compound TypeMechanismTarget Residue ExampleReference
Third-Generation EGFR InhibitorsCovalent bond formationCys797 in EGFR nih.gov
Boron-conjugated 4-anilinoquinazolinesCovalent B-O bond formationAsp800 in EGFR rsc.org

Selectivity in Protein Kinase Inhibition

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP binding sites. A significant challenge in drug development is to design inhibitors that are selective for a specific kinase or a desired subset of kinases to minimize off-target effects. The 4-anilinoquinazoline scaffold has proven to be a versatile platform for developing highly selective inhibitors. nih.govnih.gov

Substitutions on the quinazoline ring and the anilino group can dramatically influence selectivity. nih.gov For example, a 6,7-dimethoxy substituted 4-anilinoquinazoline was found to be a highly potent and selective inhibitor of EGFR, showing very high selectivity over other tyrosine kinases. nih.gov Another study identified a 6-salicyl-4-anilinoquinazoline derivative, compound 21 , as a potent dual inhibitor of EGFR and HER2, which also demonstrated good selectivity over a majority of closely related kinase targets. plos.org

The versatility of the scaffold allows for the development of inhibitors targeting kinases beyond the EGFR family. Researchers have successfully designed 4-anilinoquinazoline derivatives as the first potent and selective inhibitors of the NOD1-RIPK2 signaling pathway, with one compound showing selectivity for Receptor-Interacting Protein Kinase 2 (RIPK2) over EGFR and VEGFR. nih.gov Furthermore, a library of 4-anilinoquinolines led to the identification of compound 16 as a potent and selective cellular inhibitor for Protein Kinase Novel 3 (PKN3). biorxiv.orgbiorxiv.org This adaptability underscores the importance of the 4-anilinoquinazoline structure in achieving desired selectivity profiles for various protein kinase targets. biorxiv.orgnih.gov

Compound/DerivativeSelective Target(s)NotesReference
6,7-dimethoxy 4-anilinoquinazolineEGFRHigh selectivity over other tyrosine kinases. nih.gov
Compound 21 (6-salicyl-4-anilinoquinazoline)EGFR / HER2Potent dual inhibitor with good selectivity. plos.org
Compound 37 (4-anilinoquinazoline derivative)RIPK2Selective over EGFR/VEGFR. nih.gov
Compound 16 (4-anilinoquinoline)PKN3Potent and selective cellular inhibitor. biorxiv.orgbiorxiv.org

Biological Activity Investigations in Vitro Studies

Kinase Inhibition Studies

Quinazoline (B50416) derivatives, particularly those with a 4-anilino substitution, are recognized for their potent inhibitory effects on various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. researchgate.netnih.gov

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and 4-anilinoquinazolines have been extensively investigated as EGFR inhibitors. researchgate.netnih.gov The binding of epidermal growth factor (EGF) to its receptor triggers a cascade of events, including receptor autophosphorylation, which initiates downstream signaling pathways promoting cell growth and proliferation. nih.gov

The inhibitory action of 4-anilinoquinazoline (B1210976) derivatives on EGFR is fundamentally linked to their ability to block the autophosphorylation of the receptor. By doing so, they prevent the initiation of the downstream signaling cascade. Studies have shown that specific 4-anilinoquinazolines can effectively reduce the EGF-mediated phosphorylation of EGFR tyrosine kinase. nih.govrsc.org For instance, a selected compound, 4-(3-chloroanilino)quinazoline (CAQ), was found to inhibit EGF-stimulated growth in a concentration-dependent manner. nih.gov Similarly, boron-conjugated 4-anilinoquinazolines have been demonstrated to decrease the EGF-mediated phosphorylation of the EGFR tyrosine kinase in A431 cells. rsc.org

A number of 4-anilinoquinazoline derivatives have demonstrated potent inhibitory activity against wild-type EGFR. The potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

Several studies have synthesized and evaluated series of these compounds, identifying derivatives with significant activity. For example, a series of 6-arylureido-4-anilinoquinazoline derivatives were found to have sub-micromolar inhibitory levels against EGFR. frontiersin.org Another study on novel 4-anilinoquinazoline derivatives incorporating a 2-nitroimidazole (B3424786) moiety identified a compound (19h) with a very potent EGFR inhibitory activity, showing an IC50 value of 0.47 nM. nih.gov Furthermore, research on 4-anilinoquinazoline-acylamino derivatives identified compounds with IC50 values against EGFR as low as 0.13 μM. nih.gov

Compound SeriesMost Potent CompoundWild-Type EGFR IC50Reference
4-Anilinoquinazoline-urea derivatives19i1 nM nih.gov
4-Anilinoquinazolines with 2-nitroimidazole moiety19h0.47 nM nih.gov
4-Anilinoquinazoline-acylamino derivatives15a0.13 µM nih.gov
6-Arylureido-4-anilinoquinazoline derivatives7i17.32 nM frontiersin.org

A significant challenge in EGFR-targeted cancer therapy is the emergence of drug resistance, often caused by mutations in the EGFR gene. researchgate.net The C797S mutation, in particular, confers resistance to third-generation EGFR inhibitors. nih.gov Consequently, there is a strong focus on developing new inhibitors that are effective against these mutated forms of EGFR.

Research has led to the design of 4-anilinoquinazoline derivatives that can overcome resistance mediated by the C797S mutation. nih.gov One study developed a series of compounds that occupy both the ATP binding pocket and an allosteric site of the receptor. nih.gov Among these, compound 14d showed high potency against cells expressing the triple mutation EGFRL858R/T790M/C797S, with an IC50 of 0.75 μM. nih.gov Another derivative, 4a from a series of 2H- nih.govnih.govoxazino[2,3-f]quinazolin derivatives, also demonstrated considerable inhibitory effects against the EGFRL858R/T790M mutant. rsc.org

CompoundMutated EGFR TargetCell LineIC50Reference
14dEGFRL858R/T790M/C797SBaF30.75 µM nih.gov
14dEGFR19del/T790M/C797SBaF30.09 µM nih.gov
4aEGFRL858R/T790MNCI-H1975Notable Inhibition rsc.org

The inhibition of EGFR by 4-anilinoquinazoline derivatives leads to the modulation of its downstream signaling pathways. One notable effect is the generation of reactive oxygen species (ROS). An investigation into a specific 4-anilinoquinazoline derivative revealed that it up-regulated the expression of ROS genes and promoted the accumulation of ROS in Saos-2 cells. researchgate.net Furthermore, studies on boron-conjugated 4-anilinoquinazolines have shown that these compounds can reduce the phosphorylation of downstream kinases such as ERK and Akt in A431 cells, which are key components of the EGFR signaling cascade. rsc.org The inhibition of EGFR and its downstream pathways by compounds like 14d has been observed to be dose-dependent in cells with the EGFR19del/T790M/C797S mutation. nih.gov

In addition to EGFR, the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is another important target in cancer therapy due to its crucial role in angiogenesis (the formation of new blood vessels). wisdomlib.org Several 4-anilinoquinazoline derivatives have been designed and evaluated as dual inhibitors of both EGFR and VEGFR. nih.govnih.govwisdomlib.org

The concurrent inhibition of both EGFR and VEGFR signaling pathways is considered a promising therapeutic strategy, as it can have a synergistic anti-cancer effect. nih.govwisdomlib.org Research has focused on creating derivatives that can effectively inhibit both kinases. For instance, a series of 4-anilinoquinazoline-urea derivatives were identified as potent dual inhibitors of EGFR and VEGFR-2. nih.gov Similarly, 4-anilinoquinazoline-acylamino derivatives have also shown significant inhibitory activity against both receptors. nih.gov Another study focused on developing hypoxia-selective dual inhibitors, designing compounds that would be more active in the low-oxygen environment characteristic of solid tumors. cancer.gov

Compound SeriesMost Potent CompoundVEGFR-2 IC50Reference
4-Anilinoquinazoline-urea derivatives19j14 nM nih.gov
19l14 nM
4-Anilinoquinazoline-acylamino derivatives15a0.56 µM nih.gov
Hypoxia-selective 4-anilinoquinazoline derivatives10aPotent Inhibition cancer.gov
10gPotent Inhibition

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Antiproliferative Activity against Cancer Cell Lines

Derivatives of 4-anilinoquinazoline have been evaluated for their in vitro antiproliferative activities against a range of human cancer cell lines. The screening has demonstrated that these compounds can exhibit significant cytotoxic effects.

For example, a series of 4-anilinoquinazoline derivatives with imine groups at the 6-position were tested against A549 (non-small cell lung cancer), HepG2 (liver cancer), and SMMC7721 cells, with some compounds showing inhibitory potencies equivalent to or greater than the reference drug gefitinib. Another study focused on 6-arylureido-4-anilinoquinazoline derivatives, which also showed good anti-proliferative activities against A549, HT-29 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cells. Furthermore, 4-anilinoquinazoline-acylamino derivatives designed as dual EGFR/VEGFR-2 inhibitors were active against HT-29 and MCF-7 cell lines.

The table below summarizes the reported antiproliferative activities of various 4-anilinoquinazoline derivatives.

Derivative Class Cell Line Reported Activity (IC₅₀) Reference
6-imine derivativesA549, HepG2, SMMC7721Equivalent to or better than gefitinib
6-arylureido derivativesA549, HT-29, MCF-7Good anti-proliferative activities
Acylamino derivativesHT-295.27 µM (Compound 15b)
Acylamino derivativesMCF-74.41 µM (Compound 15b)

This table is based on data for various derivatives of the 4-anilinoquinazoline scaffold, not the parent compound 4-anilinoquinazoline-2(1H)-thione itself.

Data on the activity of this compound or its derivatives against HeLa, Panc-1, HGC-27, MGC-803, EC-109, Caco-2, UO-31, CCRF-CEM, MOLT-4, HL06-(TB), PC3, or SNB-75 cell lines were not available in the search results.

The anticancer effects of 4-anilinoquinazoline derivatives are often linked to their ability to induce programmed cell death, or apoptosis. Studies on related compounds have elucidated some of the underlying molecular mechanisms.

For instance, the inhibition of MAP4K4, a kinase target in some cancer therapies, has been shown to provoke tumor cell apoptosis by increasing the Bax/Bcl-2 ratio. While a direct link to 4-anilinoquinazolines is not established, it highlights a relevant apoptotic pathway. More directly, certain 4-anilino-2-(2-pyridyl)pyrimidines, which share a similar structural alert, were found to be potent inducers of apoptosis, with activity linked to caspase activation.

Research on boron-conjugated 4-anilinoquinazolines demonstrated that their inhibition of cell growth was achieved through the arrest of the cell cycle at the G1 phase, which subsequently led to the induction of apoptosis. The general mechanism of apoptosis induction by quinoxaline (B1680401) derivatives has been shown to involve the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX and effector caspase-3.

These findings suggest that the 4-anilinoquinazoline scaffold can be chemically modified to create derivatives that effectively trigger apoptotic pathways in cancer cells, primarily through the modulation of the cell cycle and the expression of key regulatory proteins like caspases and members of the Bcl-2 family.

Influence of Hypoxia on Cytotoxic Effects

The tumor microenvironment is often characterized by regions of low oxygen, a condition known as hypoxia. Hypoxia can make cancer cells resistant to conventional therapies like radiation and chemotherapy. nih.gov One strategy to counteract this is the development of drugs that are selectively toxic to hypoxic cells. The 4-anilinoquinazoline scaffold has been a key area of interest in this regard.

Derivatives of 4-anilinoquinazoline have been investigated as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic conditions. nih.gov Under normal oxygen levels, the alpha subunit of HIF-1 (HIF-1α) is degraded. However, in a hypoxic environment, HIF-1α accumulates and activates genes involved in tumor progression and treatment resistance. nih.gov By inhibiting the HIF-1 signaling pathway, 4-anilinoquinazoline derivatives can suppress the survival mechanisms of cancer cells in low-oxygen environments. For instance, some quinazolin-4-one analogs have been identified as potent inhibitors of the HIF-1α transcriptional factor. nih.gov

Furthermore, researchers have designed and synthesized 4-anilinoquinazoline derivatives that incorporate a 2-nitroimidazole moiety, which is known to be reductively activated under hypoxic conditions. nih.govnih.gov This approach aims to create epidermal growth factor receptor (EGFR) inhibitors that are more potent in the hypoxic tumor microenvironment. nih.gov Studies have shown that such compounds can exhibit enhanced anti-proliferative activities on cancer cells under hypoxic conditions compared to normoxic (normal oxygen) conditions. cancer.govelsevierpure.com For example, certain 4-anilinoquinazoline derivatives have demonstrated significantly greater cytotoxicity to human colon cancer cells under hypoxia compared to their effects under normal oxygen levels. nih.gov This selective cytotoxicity is a promising strategy for developing targeted anticancer therapies that are more effective and have fewer side effects. cancer.govelsevierpure.com

Antimicrobial Activity Studies

Antibacterial Spectrum against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis)

The this compound scaffold and its derivatives have been evaluated for their antibacterial properties against various Gram-positive bacteria. Research has shown that certain synthetic 2,6-disubstituted 4-anilinoquinazolines demonstrate significant activity against Bacillus subtilis and Staphylococcus aureus. nih.gov The nature of the substituents on the quinazoline and aniline (B41778) rings plays a crucial role in determining the antibacterial efficacy. For instance, derivatives with an unsubstituted or bromine-substituted aromatic ring, and a phenyl, morpholine, or piperidine (B6355638) group on the pyrimidine (B1678525) ring, have shown considerable antibacterial activity. nih.gov

The following table summarizes the antibacterial activity of selected quinazoline derivatives against Gram-positive bacteria.

Compound/DerivativeTest OrganismActivity/Zone of InhibitionReference
2,6-disubstituted 4-anilinoquinazolinesBacillus subtilisSignificant nih.gov
2,6-disubstituted 4-anilinoquinazolinesStaphylococcus aureusSignificant nih.gov
Thioalkylated-4-aryltetrahydroquinazolinone derivatives (7b and 7d)Staphylococcus aureusHigh activity acgpubs.org
Thioalkylated-4-aryltetrahydroquinazolinone derivatives (7b and 7d)Bacillus thuringiensisHigh activity acgpubs.org

It is noteworthy that some quinazolin-4(3H)-one derivatives have shown a pronounced ability to inhibit the growth of Staphylococcus aureus. eco-vector.com The search for novel antibacterial agents is driven by the increasing prevalence of antibiotic-resistant strains, making the quinazoline framework a promising area for the development of new therapeutics. nih.gov

Antibacterial Spectrum against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Enterobacter aerogenes, Klebsiella pneumoniae, Salmonella pullorum, Salmonella enteritidis)

The activity of 4-anilinoquinazoline derivatives against Gram-negative bacteria appears to be more varied. Studies on 2,6-disubstituted 4-anilinoquinazolines indicated a lack of influence on Escherichia coli and Pseudomonas aeruginosa. nih.gov However, other quinazoline-based compounds have demonstrated activity against these challenging pathogens.

For instance, some thioalkylated-4-aryltetrahydroquinazolinone derivatives have shown notable activity against Escherichia coli and Klebsiella pneumoniae. acgpubs.org The development of agents effective against Gram-negative bacteria is a critical area of research due to their highly resistant nature, often attributed to their complex outer membrane. mdpi.com

The table below outlines the antibacterial activity of certain quinazoline derivatives against Gram-negative bacteria.

Compound/DerivativeTest OrganismActivity/Zone of InhibitionReference
2,6-disubstituted 4-anilinoquinazolinesEscherichia coliNo influence nih.gov
2,6-disubstituted 4-anilinoquinazolinesPseudomonas aeruginosaNo influence nih.gov
Thioalkylated-4-aryltetrahydroquinazolinone derivatives (7b and 7d)Escherichia coliHigh activity acgpubs.org
Thioalkylated-4-aryltetrahydroquinazolinone derivatives (7b and 7d)Klebsiella pneumoniaeHigh activity acgpubs.org
2-thioxo-benzo[g]quinazolin-4(3H)-one derivativesEscherichia coliSignificant activity nih.gov

Antifungal Spectrum (e.g., Candida albicans)

In addition to antibacterial properties, the antifungal potential of quinazoline derivatives has been explored. Candida albicans is a common opportunistic fungal pathogen, and the emergence of resistance to existing antifungal drugs necessitates the discovery of new therapeutic agents. nih.gov

Research has shown that certain 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives exhibit strong antifungal activity against a range of fungal strains, including Candida albicans. nih.gov Similarly, other heterocyclic compounds containing the thiazolylhydrazone moiety have demonstrated promising antifungal activity against various Candida species. nih.gov While direct studies on this compound are limited, the broader class of quinazoline and related heterocyclic structures shows potential for the development of novel antifungal agents.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a key measure of the potency of an antimicrobial agent, representing the lowest concentration of the substance that prevents visible growth of a microorganism. For quinazoline derivatives, MIC values have been determined to quantify their antibacterial and antifungal efficacy.

For example, a series of N2,N4-disubstituted quinazoline-2,4-diamines have been identified with MICs in the low micromolar range against multidrug-resistant Staphylococcus aureus. acs.org In antifungal studies, thiazolylhydrazone derivatives have shown MICs ranging from 0.125 to 16.0 μg/mL against C. albicans. nih.gov The determination of MIC values is a critical step in the evaluation of these compounds as potential antimicrobial drugs, providing a quantitative basis for comparing their activity and guiding further development. nih.gov

Anti-Inflammatory Activity at the Cellular/Molecular Level

Emerging evidence suggests that 4-anilinoquinazoline derivatives possess anti-inflammatory properties. Chronic inflammation is implicated in a variety of diseases, and controlling the inflammatory response is a significant therapeutic goal. mdpi.com

One study has identified 4-anilinoquinazoline derivatives as potent inhibitors of the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1)-Receptor-Interacting Protein Kinase 2 (RIPK2) signaling pathway. researchgate.net This pathway is involved in the innate immune response, and its dysregulation can lead to chronic inflammation. The study demonstrated that a specific 4-anilinoquinazoline derivative could inhibit RIPK2, leading to a reduction in the secretion of the pro-inflammatory cytokine IL-8. researchgate.net Importantly, this compound exhibited selectivity for RIPK2 over other kinases like EGFR and VEGFR, and it did not show cytotoxicity at effective concentrations. researchgate.net

These findings suggest that the 4-anilinoquinazoline scaffold holds promise for the development of novel anti-inflammatory agents that target specific molecular pathways involved in the inflammatory process. researchgate.net

Inhibition of NOD1-RIPK2 Signaling Pathway

Research has identified derivatives based on a 4-anilinoquinazoline scaffold as the first potent and selective inhibitors of the Nucleotide Oligomerization Domain 1 (NOD1) signaling pathway, demonstrating activity in the nanomolar range. nih.govchemrxiv.org The inhibition of the NOD1 pathway is achieved through the direct targeting of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical kinase involved in the downstream signaling cascade of NOD1. nih.govchemrxiv.org Crystallographic studies have successfully resolved the structure of a 4-anilinoquinazoline derivative, compound 37, in a complex with RIPK2, providing insight into the binding mechanism. nih.gov This class of compounds has shown selectivity for the NOD1 pathway over the related NOD2 pathway and other kinases like EGFR and VEGFR. nih.govchemrxiv.org The NOD1/RIPK2 signaling axis is a key component of the innate immune system, recognizing pathogenic signals and triggering inflammatory responses. nih.govnih.gov

Reduction of Pro-Inflammatory Cytokine Secretion (e.g., IL-8)

A direct consequence of inhibiting the NOD1-RIPK2 pathway is the reduction of pro-inflammatory cytokine secretion. nih.gov Specifically, a 4-anilinoquinazoline derivative known as compound 37 has been shown to decrease the secretion of Interleukin-8 (IL-8). nih.gov IL-8 is a potent chemokine responsible for the recruitment and activation of neutrophils and other immune cells to sites of inflammation. nih.gov The production of IL-8 can be stimulated by Interleukin-1β (IL-1β), perpetuating inflammatory responses in various conditions. bohrium.com By blocking RIPK2, 4-anilinoquinazoline derivatives effectively suppress this inflammatory signaling, highlighting their potential as anti-inflammatory agents. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1) Inducer Activity

Derivatives of anilinoquinazoline (B1252766) have been designed and synthesized to act as inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov NQO1 is a crucial cytoprotective enzyme that plays a role in protecting cells from oxidative stress. nih.govresearchgate.net The potency of these compounds as NQO1 inducers is measured by their concentration required to double NQO1 activity (CD value) in murine hepatoma cells. nih.gov

Modulation of Keap1/Nrf2/ARE Pathway

The induction of NQO1 by anilinoquinazoline derivatives is mediated through the modulation of the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.gov Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. nih.gov The anilinoquinazoline compounds are designed to disrupt the Keap1-Nrf2 protein-protein interaction. nih.gov This disruption prevents the degradation of Nrf2, allowing it to accumulate, translocate into the nucleus, and bind to the ARE in the regulatory regions of target genes. nih.govnih.gov Molecular docking studies have shown that these compounds can interact with key amino acid residues in the Keap1 binding pocket, such as Arg483, Tyr525, and Phe478. nih.gov

Enhancement of Cytoprotective Enzyme Expression

The activation of the Keap1/Nrf2/ARE pathway leads to the enhanced expression of a suite of cytoprotective genes. nih.gov The binding of Nrf2 to the ARE initiates the transcription of these genes, including NQO1, heme oxygenase 1 (HMOX1), and glutathione (B108866) S-transferases (GSTs). nih.gov This cellular defense mechanism helps cells survive conditions of oxidative and electrophilic stress. nih.gov The ability of several anilinoquinazoline derivatives to induce NQO1 activity has been quantified, with some compounds showing moderate to potent inducer activity. nih.gov

Below is an interactive table detailing the NQO1 inducer activity for a selection of anilinoquinazoline derivatives.

CompoundInducer Potency (CD Value in µM)Activity Level
3 14Moderate
7 26Moderate
8 5.2Potent
9 Not specified, but most potent in seriesPotent
10 5.5Potent
15 19Moderate
2, 5, 14 InactiveInactive
4, 6, 11, 12, 13, 16a CD value not reachedWeak
Data sourced from a study on novel anilinoquinazoline derivatives and their NQO1 inducer activity in murine cells. nih.gov

Other Biological Activities (e.g., Anti-influenza A virus activity)

In addition to their anti-inflammatory and cytoprotective properties, quinazoline derivatives have been investigated for other therapeutic applications. Notably, novel 2,4-disubstituted quinazoline derivatives have demonstrated potent in vitro anti-influenza A virus activity. nih.gov Several compounds within this class exhibited significant activity against the influenza A/WSN/33 virus (H1N1) with low cytotoxicity. nih.gov For instance, compounds designated as 10a5 and 17a showed promising IC₅₀ values of 3.70-4.19 μM. nih.gov Another related compound, 2-Methylquinazolin-4(3H)-one, has also been identified as having significant antiviral activity against influenza A virus, reducing viral replication and inflammation in mouse models. mdpi.comnih.gov These findings suggest that the quinazoline scaffold is a promising starting point for the development of new antiviral agents. nih.gov

Computational and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how 4-anilinoquinazoline (B1210976) derivatives interact with their biological targets, primarily protein kinases.

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking studies have consistently shown that 4-anilinoquinazoline derivatives bind within the ATP-binding site of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and p38 kinase. researchgate.netnih.gov The binding mode is characterized by several key interactions:

Hydrogen Bonding: A crucial and highly conserved interaction involves the N1 atom of the quinazoline (B50416) ring, which acts as a hydrogen bond acceptor for the backbone N-H group of a conserved amino acid in the hinge region of the kinase (e.g., Met769 in EGFR, Leu-83 in CDK2, Met-109 in p38). nih.govplos.org Some derivatives can form additional hydrogen bonds; for instance, a derivative showed a hydrogen bond between its amide nitrogen donor and the carboxyl group of MET769 in the EGFR hinge region. researchgate.net

Hydrophobic Interactions: The anilino-substituent projects into a hydrophobic pocket within the protein's interior. nih.gov The aromatic rings of the quinazoline core and the anilino group engage in various hydrophobic and aromatic interactions (e.g., Pi-Pi T-shaped, Pi-alkyl) with nonpolar residues in the active site, such as Lys-33, Phe-80, Lys-53, and Thr-106. nih.govajol.info

Planarity and Orientation: The quinazoline ring system typically orients along the peptide strand that connects the N- and C-terminal domains of the kinase. nih.gov The planarity of the anilino group relative to the quinazoline ring can vary; in some complexes, it is nearly coplanar, while in others, it is angled out of the plane to fit optimally within the binding pocket. nih.gov

Docking studies on derivatives targeting both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have also been performed, suggesting the potential for dual inhibition. researchgate.net These computational models are essential for rationalizing the biological activity and guiding the synthesis of new analogs with improved potency and selectivity. researchgate.net

Assessment of Binding Affinities and Free Energies

Docking simulations provide quantitative estimates of the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), which correlates with the inhibitory potency of the compound. Lower energy values indicate more favorable binding. Studies on various 4-anilinoquinazoline derivatives have reported a wide range of binding affinities depending on the specific derivative and the protein target.

For example, docking of novel 4-anilinoquinazoline derivatives against the EGFR tyrosine kinase domain (PDB ID: 1M17) yielded binding energies ranging from -6.74 to -7.46 kcal/mol. nih.gov In another study targeting VEGFR-2, a derivative showed a strong docking score of -11.13. Docking studies of other series against EGFR and HER2 have shown interaction energies as low as -48.14 kcal/mol and -65.84 kcal/mol, respectively, indicating very strong predicted binding. nih.gov

Binding Affinities of 4-Anilinoquinazoline Derivatives against Various Kinase Targets

This table summarizes the results of molecular docking studies, showing the calculated binding affinities or docking scores of various 4-anilinoquinazoline derivatives against their respective protein kinase targets.

Derivative SeriesProtein Target (PDB ID)Binding Affinity / Docking Score (kcal/mol)Reference
SGQ4EGFR Tyrosine Kinase (1M17)-7.46 nih.gov
DMUQ5EGFR Tyrosine Kinase (1M17)-7.31 nih.gov
PR-6VEGFR-2-11.13
Various DerivativesEGFR (1M17)up to -48.14 nih.gov
Various DerivativesHER2 (3RCD)up to -65.84 nih.gov

Comparative Docking with Reference Ligands (e.g., Gefitinib, Erlotinib, Imatinib, Sorafenib)

To validate docking protocols and benchmark the potential of new compounds, their calculated binding affinities are often compared to those of known, clinically approved inhibitors.

Gefitinib and Erlotinib: As first-generation EGFR inhibitors with a 4-anilinoquinazoline core, Gefitinib and Erlotinib are common reference compounds. frontiersin.orgnih.govnih.gov In one study, novel derivatives showed significantly lower (i.e., better) binding energies (-6.74 to -7.46 kcal/mol) compared to the standard inhibitor Erlotinib (-3.84 kcal/mol) against EGFR. nih.gov The binding mode of new analogs is often very similar to that of Erlotinib, involving hydrogen bonds with MET769. plos.org In some cases, novel compounds demonstrate more potent inhibitory activity than Gefitinib and Erlotinib in biological assays, a finding that is then rationalized through docking simulations. nih.gov

Imatinib: While Imatinib has a different core structure, it is a key tyrosine kinase inhibitor used for comparison, especially in studies targeting the BCR-ABL kinase. nih.gov Research on hybrids combining the pharmacophoric features of Imatinib with quinoline (B57606) or quinazoline scaffolds uses docking to predict interactions at the ATP binding site, comparing the new poses to known Imatinib or Bosutinib binding modes. nih.gov

Other Kinase Inhibitors: In studies exploring dual EGFR/HER2 inhibition, derivatives have been compared with inhibitors like Lapatinib and TAK-285, demonstrating comparable or superior interaction energies in silico. nih.gov

These comparative analyses are vital for establishing the potential of new 4-anilinoquinazoline derivatives as effective kinase inhibitors relative to existing drugs.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of molecules. These methods are used to understand the intrinsic properties of 4-anilinoquinazoline derivatives that influence their reactivity and biological activity.

Density Functional Theory (DFT) Applications

DFT has become a standard tool for investigating the structural and electronic properties of organic molecules, including 4-anilinoquinazoline derivatives. mdpi.comnih.gov Researchers commonly use the B3LYP functional with basis sets such as 6-31G or 6-311++G to perform calculations. nih.govnih.govespublisher.com These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule. nih.gov

Vibrational Frequency Analysis: Confirming that the optimized structure corresponds to a true energy minimum. nih.gov

Conformational Analysis: Studying different isomers (E/Z) and conformers (endo/exo) to identify the lowest energy state. nih.gov

Calculation of Electronic Properties: Determining parameters like HOMO-LUMO energy levels, dipole moment, and molecular electrostatic potential (MEP). mdpi.comnih.gov

DFT studies on halogen-substituted 4-anilinoquinazolines revealed that while substitution did not cause major conformational changes, it did lead to significant alterations in electronic properties that could impact interactions at the EGFR binding site. mdpi.com

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Levels, Dipole Moment, Chemical Reactivity Indices)

The electronic properties calculated via DFT are essential for interpreting a molecule's stability, reactivity, and potential for intermolecular interactions.

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, which can be correlated with greater biological activity. nih.govscirp.org For quinoline and its derivatives, this gap is associated with charge transfer interactions within the molecule. scirp.org In one study on a related benzodiazepin-2-thione, the HOMO-LUMO gap was calculated to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com

Chemical Reactivity Indices: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher hardness value implies greater stability. scirp.orginformaticsjournals.co.in

Chemical Potential (µ): Describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. irjweb.com A higher electrophilicity index suggests a greater capacity to bind with biological macromolecules. nih.gov

These theoretical descriptors help to quantify the relationship between electronic structure and biological activity, providing a rational basis for designing molecules with desired properties. researchgate.net

Calculated Electronic Properties of Quinazoline-Related Scaffolds

This table presents representative data from DFT calculations on quinazoline-related molecules, highlighting key electronic properties that influence their chemical reactivity and biological function.

PropertyMolecule/Derivative ClassCalculated ValueSignificanceReference
HOMO-LUMO Gap (ΔE)1,5-benzodiazepin-2-thione~3.88 eVIndicates good kinetic stability. espublisher.com
HOMO-LUMO Gap (ΔE)Quinoline-4.83 eVRelates to charge transfer and bioactivity. scirp.org
Chemical Hardness (η)Triazine Derivative2.2435 eVHigh value suggests high stability. irjweb.com
Chemical Hardness (η)Quinolin-2(1H)-one Derivative1.926 eVIndicates a relatively stable structure. informaticsjournals.co.in
Dipole MomentHalogen-substituted 4-anilinoquinazolinesAltered by substitutionImpacts interactions at the binding site. mdpi.com

Molecular Dynamics Simulations

MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov For quinazoline-based inhibitors, MD simulations can elucidate the stability of the ligand-protein complex, reveal key intermolecular interactions, and provide a deeper understanding of the conformational changes that occur upon binding. nih.govrsc.org

In a typical MD simulation study of a quinazoline derivative bound to a protein target, such as a kinase, the process involves several key steps:

System Setup: The initial coordinates of the ligand-protein complex, often obtained from molecular docking studies, are placed in a simulation box filled with solvent molecules (typically water). Counter-ions are added to neutralize the system and mimic physiological salt concentrations. nih.gov

Force Field Application: A force field, such as OPLS (Optimized Potentials for Liquid Simulations), is applied to describe the potential energy of the system as a function of the coordinates of its particles. nih.gov

Simulation Execution: The simulation is then run for a specific duration, often in the nanosecond range, under defined conditions of temperature and pressure (e.g., NPT ensemble at 300 K and 1.63 bar). nih.gov The trajectories of all atoms are saved at regular intervals.

Analysis: The resulting trajectories are analyzed to understand various aspects of the system's dynamics, including the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the specific hydrogen bonds and hydrophobic interactions that are maintained throughout the simulation. nih.gov

For instance, a study on 2-anilino-4-amino substituted quinazoline derivatives used MD simulations to confirm the stability of the docked ligand-protein complexes with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH). nih.gov The analysis of the simulation provided insights into the stable binding of the derivatives within the active site. nih.gov Although the core scaffold differs slightly from 4-anilinoquinazoline, the principles and applications of the MD simulation methodology are directly transferable. These simulations can be crucial in validating docking poses, understanding the role of specific residues in inhibitor binding, and predicting the impact of structural modifications on the inhibitor's affinity and selectivity. rsc.org

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 4-anilinoquinazoline class of compounds, pharmacophore models have been developed to guide the design of potent tyrosine kinase inhibitors. core.ac.uk

A study focused on developing a quantitative pharmacophore model for 4-anilinoquinazoline derivatives as EGFR inhibitors provides a relevant framework, even though it does not specifically include the 2(1H)-thione substitution. core.ac.uk The model was generated using a set of 16 compounds with a wide range of inhibitory concentrations (IC50 values). core.ac.uk

The optimal pharmacophore hypothesis, generated using the HypoGen algorithm within the Discovery Studio software, consisted of four key features: core.ac.uk

One hydrogen bond donor (HBD)

Three hydrophobic (HYD) features

This model suggests that a combination of hydrogen bonding and hydrophobic interactions is crucial for the high-affinity binding of 4-anilinoquinazoline derivatives to the EGFR active site. The generated pharmacophore model demonstrated a high predictive power with a correlation coefficient of 0.97 between the estimated and experimental activities of the training set compounds. core.ac.uk

The features of the pharmacophore model can be mapped onto the general structure of a 4-anilinoquinazoline derivative as follows:

The hydrogen bond donor feature typically corresponds to the N-H group of the aniline (B41778) moiety, which is known to form a critical hydrogen bond with a key residue in the hinge region of the kinase domain.

The hydrophobic features are generally associated with the quinazoline ring system and the substituted aniline ring, which occupy hydrophobic pockets within the ATP-binding site of the kinase.

The table below summarizes the key features of the pharmacophore model for 4-anilinoquinazoline derivatives. core.ac.uk

Feature TypeNumber of FeaturesPutative Corresponding Structural Element
Hydrogen Bond Donor (HBD)1Anilino N-H group
Hydrophobic (HYD)3Quinazoline ring, substituted aniline ring

This pharmacophore model serves as a valuable guide for the design of new 4-anilinoquinazoline-based inhibitors with potentially enhanced potency. core.ac.uk By ensuring that new designs incorporate these key chemical features in the correct spatial arrangement, medicinal chemists can prioritize the synthesis of compounds with a higher probability of being active. core.ac.uk

Advanced Research Perspectives and Challenges

Rational Design Strategies for Potent and Selective Inhibitors

The rational design of 4-anilinoquinazoline (B1210976) derivatives hinges on a deep understanding of their structure-activity relationships (SAR), primarily in the context of inhibiting protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov The core scaffold mimics the ATP molecule, enabling it to bind to the kinase domain's ATP-binding site. nih.gov Design strategies focus on modifying key positions on the quinazoline (B50416) and aniline (B41778) rings to enhance potency and selectivity.

Researchers have discovered that specific substitutions on the quinazoline nucleus are critical for activity. For instance, studies on 4-anilinoquinazoline derivatives revealed that introducing a methyl group at the C-2 position of the quinazoline ring could significantly boost antitumor potency. frontiersin.org Similarly, modifications at the 6- and 7-positions of the quinazoline ring with groups like dimethoxy or amino-substituted moieties have been shown to influence inhibitor activity and selectivity. google.com

The aniline moiety, which typically occupies the region near the "gatekeeper" residue of the kinase, is another critical area for modification. The substitution pattern on this ring dictates the inhibitor's selectivity profile and ability to target specific mutant forms of kinases. For example, cyclic analogues bearing a 1,4-dioxane (B91453) ring have been synthesized and evaluated, with a compound featuring a 3-chloroaniline (B41212) ring showing potent inhibition of the A431 tumor cell line. nih.gov These systematic modifications, guided by SAR, allow for the fine-tuning of the scaffold to create highly potent and selective inhibitors against desired targets.

Development of Multi-Target Inhibitors

The complexity of diseases like cancer, which often involve multiple signaling pathways, has spurred the development of multi-target inhibitors. The 4-anilinoquinazoline scaffold is particularly amenable to this strategy. By combining the 4-anilinoquinazoline pharmacophore with other privileged structures, researchers have created agents that can simultaneously block several key pathological drivers. nih.govyoutube.comnih.gov

A prominent approach involves the dual inhibition of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical kinases in tumor growth and angiogenesis. nih.govnih.gov Researchers have designed and synthesized 4-anilinoquinazoline-acylamino and 4-anilinoquinazoline-urea derivatives that exhibit potent inhibitory activity against both EGFR and VEGFR-2. nih.govnih.gov For example, compounds 15a and 15b demonstrated significant dual inhibition, with IC₅₀ values in the sub-micromolar range for both kinases. nih.gov

This strategy extends beyond dual-kinase inhibition. By integrating the 4-anilinoquinazoline core with an unsymmetrical diaryl urea (B33335) moiety—another key pharmacophore in kinase drug discovery—scientists have developed inhibitors targeting BRAF, VEGFR-2, and EGFR simultaneously. youtube.com Further research has identified derivatives with broad-spectrum inhibition against VEGFR-2, Platelet-Derived Growth Factor Receptor beta (PDGFR-β), and EGFR. tandfonline.com This multi-targeting approach offers the potential for synergistic therapeutic effects and a more comprehensive blockade of tumor signaling networks. nih.gov

Addressing Drug Resistance Mechanisms through Structural Modification (e.g., EGFR C797S Mutation)

A major challenge in targeted cancer therapy is the emergence of drug resistance. In non-small cell lung cancer (NSCLC), third-generation EGFR inhibitors like osimertinib, which are effective against the T790M mutation, are often rendered ineffective by a subsequent C797S mutation. scilit.comacs.org This mutation eliminates the cysteine residue required for the covalent bond formation by irreversible inhibitors. nih.gov

To address this critical unmet need, research is focused on developing fourth-generation EGFR inhibitors based on the 4-anilinoquinazoline scaffold. scilit.comacs.org One successful strategy involves designing derivatives that can span both the ATP binding pocket and a nearby allosteric site. nih.gov This approach circumvents the need for covalent interaction with Cys797. A series of 4-anilinoquinazoline derivatives designed with this strategy showed high potency against the EGFR-C797S resistance mutation. nih.gov

Specifically, compound 14d from one study demonstrated a high anti-proliferative effect against cells with the EGFR19del/T790M/C797S mutation (IC₅₀ = 0.09 μM) and significantly inhibited tumor growth in corresponding xenograft models. nih.gov These findings highlight how rational structural modifications to the 4-anilinoquinazoline scaffold can effectively overcome complex drug resistance mechanisms, offering new hope for patients who have exhausted other treatment options. scilit.comnih.gov

CompoundTarget Cell LineIC₅₀ (μM)
14d BaF3-EGFRL858R/T790M/C797S0.75
14d BaF3-EGFR19del/T790M/C797S0.09
Gefitinib H1975 (L858R/T790M)1.23
19g H1975 (L858R/T790M)0.11

Exploration of Novel Biological Targets for 4-Anilinoquinazoline-2(1H)-thione Scaffolds

While the 4-anilinoquinazoline scaffold is best known for targeting kinases in cancer, its structural versatility allows for its exploration against a variety of other biological targets and diseases.

Antimicrobial Agents: Researchers have synthesized and screened 4-anilinoquinazoline derivatives for antimicrobial activity. frontiersin.orgnih.gov Several compounds have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting bacterial DNA gyrase, a validated antibacterial target. nih.gov Other studies have identified derivatives with activity against Dihydrofolate Reductase (DHFR) from E. coli and S. aureus. frontiersin.org

Antimalarial Agents: The scaffold is also being investigated for its potential to treat malaria. Optimized 2-anilino quinazoline derivatives have demonstrated potent activity against multidrug-resistant strains of P. falciparum and have shown oral efficacy in murine models of malaria.

Anti-inflammatory Agents: Related quinoline (B57606) scaffolds have been evaluated for anti-inflammatory properties. Derivatives of 4-anilinofuro[2,3-b]quinoline were found to potently inhibit degranulation in mast cells and neutrophils, key events in inflammatory responses. scilit.com This suggests that the core anilino-heterocycle structure could be adapted to develop novel anti-inflammatory drugs.

Other Cancer-Related Targets: Beyond EGFR and VEGFR, the scaffold has been adapted to target other enzymes relevant to cancer, including Carbonic Anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine (B127349) kinase (hTK). frontiersin.org

This expansion into new therapeutic areas demonstrates the remarkable adaptability of the 4-anilinoquinazoline scaffold, moving it beyond its traditional role in oncology.

Integration of Computational and Experimental Methodologies in Drug Discovery

The discovery and optimization of 4-anilinoquinazoline-based inhibitors are increasingly driven by a synergistic combination of computational and experimental techniques. Molecular docking, a key computational tool, is widely used to predict and analyze the binding modes of these inhibitors within their target proteins. google.comyoutube.com

This in silico approach allows researchers to visualize interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitor potency and selectivity. google.comacs.org For instance, molecular docking was used to establish that certain 4-anilinoquinazoline-acylamino derivatives bind to the DFG-out (inactive) conformation of VEGFR-2, classifying them as Type II kinase inhibitors. nih.gov Similarly, docking studies helped rationalize the potent activity of antibacterial derivatives by showing favorable binding energies within the active site of DNA gyrase. nih.gov

The workflow typically involves designing a series of compounds based on a computational hypothesis, followed by synthesis and experimental validation through in vitro and in vivo assays. acs.orgnih.gov The experimental results, such as IC₅₀ values and cell-based activity, are then used to refine the computational models, creating a feedback loop that accelerates the drug discovery cycle. This integrated approach not only rationalizes observed biological activities but also guides the design of next-generation compounds with improved properties, making it an indispensable strategy in modern medicinal chemistry.

Q & A

Q. What are the common synthetic routes for 4-anilinoquinazoline-2(1H)-thione, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclocondensation or substitution reactions. For example, solvent-free methods using metal catalysts (e.g., cobalt nitrate) under reflux can achieve high yields (>80%) by minimizing side reactions . Reaction temperature and time are critical: prolonged heating (>12 hours) may lead to decomposition, while shorter durations (<6 hours) risk incomplete cyclization. Characterization via TLC and elemental analysis ensures purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., hydrogen bonds like N–H⋯S or C–H⋯π) with precision (bond angles ±0.1°, distances ±0.001 Å) .
  • FT-IR and NMR : Identify functional groups (e.g., thione C=S stretch at ~1250 cm⁻¹) and confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 36.8% H⋯S interactions) using software like Crystal Explorer .

Q. How is the biological activity of this compound screened in preliminary studies?

Standard assays include:

  • Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .
    Controls (e.g., cisplatin for cytotoxicity) and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?

  • DFT calculations : Optimize geometry (e.g., bond angles, charge distribution) and predict reactivity (e.g., Fukui indices for electrophilic sites) using Gaussian or ORCA software .
  • Molecular docking : Evaluates binding affinity to targets (e.g., VEGFR-2) using AutoDock Vina. For example, pyrimidin-2(1H)-thione derivatives show higher binding scores (−9.2 kcal/mol) than pyrazoline analogs .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP <5 for solubility) .

Q. How do crystallographic data resolve contradictions in reported biological activities?

Structural insights clarify mechanisms:

  • Hydrogen bonding networks : Strong N–H⋯N interactions (2.893 Å) enhance stability in the solid state, which may correlate with prolonged biological half-life .
  • Tautomerism : Thione ↔ thiol tautomer ratios (determined via crystallography) influence reactivity. For example, the thione form dominates in 4-anilinoquinazoline derivatives, favoring metal coordination .
    Cross-referencing with CSD (Cambridge Structural Database) entries (e.g., 79 structures for 2-mercaptopyrazine analogs) validates trends .

Q. What strategies optimize experimental protocols for metal complexation with this compound?

  • pH control : Maintain pH 7–8 to deprotonate the thione group for efficient coordination with Pd(II) or Pt(II) .
  • Solvent selection : Use ethanol/water mixtures (3:1 v/v) to balance solubility and complex stability .
  • Spectroscopic monitoring : UV-vis (e.g., ligand-to-metal charge transfer bands at ~450 nm) and cyclic voltammetry confirm successful complexation .

Q. How can conflicting data in biological assays be systematically addressed?

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., A549 vs. MCF-7) to rule out cell-specific effects .
  • Synchrotron refinement : High-resolution X-ray data (e.g., 0.8 Å) resolves ambiguities in active-site binding modes .
  • Statistical analysis : Apply Tukey’s HSD test to identify significant differences (p <0.05) between experimental groups .

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